molecular formula C12H8FNO3 B6367754 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid CAS No. 1261999-98-7

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid

Cat. No.: B6367754
CAS No.: 1261999-98-7
M. Wt: 233.19 g/mol
InChI Key: DUCLGADRZUDWQI-UHFFFAOYSA-N
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Description

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a fluorine atom and a hydroxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-Fluoro-3-(5-oxopyridin-3-yl)benzoic acid.

    Reduction: Formation of 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzoic acid
  • 4-Fluoro-3-(5-hydroxypyridin-4-yl)benzoic acid
  • 4-Fluoro-3-(5-hydroxypyridin-5-yl)benzoic acid

Uniqueness

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid is unique due to the specific position of the hydroxypyridinyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom also imparts distinct physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation.

Properties

IUPAC Name

4-fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-11-2-1-7(12(16)17)4-10(11)8-3-9(15)6-14-5-8/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCLGADRZUDWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682978
Record name 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-98-7
Record name 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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